molecular formula C18H37BO2 B174062 2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 177035-82-4

2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B174062
CAS No.: 177035-82-4
M. Wt: 296.3 g/mol
InChI Key: WHOMEQHZQLKAPC-UHFFFAOYSA-N
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Description

2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C18H37BO2. It is a derivative of 1,3,2-dioxaborolane, featuring a dodecyl group and four methyl groups attached to the boron-containing ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dodecyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the boronate ester. The reaction conditions often include an inert atmosphere and anhydrous solvents to prevent hydrolysis of the boronate ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Hydroboration: This compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.

    Borylation: It can be used in borylation reactions to introduce boron-containing groups into organic molecules.

    Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of transition metal catalysts to form carbon-carbon bonds.

Common Reagents and Conditions

    Hydroboration: Typically involves the use of transition metal catalysts such as palladium or rhodium, and the reaction is carried out under an inert atmosphere.

    Borylation: Often requires the presence of a base and a palladium catalyst.

    Coupling Reactions: Commonly performed with copper or palladium catalysts, and may require ligands to stabilize the catalytic species.

Major Products

    Hydroboration: Produces organoboron compounds that can be further functionalized.

    Borylation: Results in the formation of boronate esters.

    Coupling Reactions: Yields biaryl or other coupled products, depending on the substrates used.

Scientific Research Applications

2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Synthesis:

    Material Science: Employed in the preparation of boron-containing polymers and materials with unique properties.

    Medicinal Chemistry: Investigated for its potential use in the development of boron-containing drugs and therapeutic agents.

    Catalysis: Utilized as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the dodecyl group, commonly used in hydroboration and borylation reactions.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative with an isopropoxy group, used in similar applications.

    4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: Contains a vinyl group, used in polymerization and coupling reactions.

Uniqueness

2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dodecyl group, which imparts distinct hydrophobic properties and can influence the solubility and reactivity of the compound. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the synthesis of amphiphilic molecules and materials.

Properties

IUPAC Name

2-dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37BO2/c1-6-7-8-9-10-11-12-13-14-15-16-19-20-17(2,3)18(4,5)21-19/h6-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOMEQHZQLKAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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